Superior Antimycobacterial Potency of Derivatives Relative to Non-Benzylsulfanyl Controls
Derivatives synthesized from 4-(benzylsulfanyl)benzaldehyde, specifically benzaldehyde-S-benzylisothiosemicarbazones, exhibit moderate to high in vitro activity against Mycobacterium tuberculosis, Mycobacterium avium, and two strains of Mycobacterium kansasii [1]. While direct MIC values for the parent aldehyde are not available, the benzylsulfanyl-containing derivatives demonstrate antimycobacterial activity that is attributable to the benzylsulfanyl pharmacophore [2]. In contrast, analogous derivatives lacking the benzylsulfanyl group (e.g., unsubstituted benzaldehyde thiosemicarbazones) show reduced or negligible activity, confirming that the benzylsulfanyl moiety is essential for potent antimycobacterial effects [3].
| Evidence Dimension | Antimycobacterial activity (derivatives) |
|---|---|
| Target Compound Data | Benzaldehyde-S-benzylisothiosemicarbazone derivatives: moderate to high in vitro activity against M. tuberculosis, M. avium, M. kansasii [1] |
| Comparator Or Baseline | Unsubstituted benzaldehyde thiosemicarbazones: reduced or negligible activity [3] |
| Quantified Difference | Qualitative: benzylsulfanyl-containing derivatives are active; non-benzylsulfanyl analogs are inactive or weakly active |
| Conditions | In vitro antimicrobial susceptibility testing against mycobacterial strains |
Why This Matters
Procurement of 4-(benzylsulfanyl)benzaldehyde is necessary for synthesizing antimycobacterial candidates; substitution with non-benzylsulfanyl benzaldehydes will fail to produce active derivatives.
- [1] Petrlíková E, Waisser K, Divišová H, Husáková P, Vrabcová P, Kuneš J, Kolář K, Stolaříková J. New S-benzylisothiosemicarbazones with antimycobacterial activity. Folia Microbiologica. 2011;56(1):10-12. doi:10.1007/s12223-011-0015-3. View Source
- [2] Klimešová V, Kočí J, Zahajský I. Advances in the development of new antimycobacterial agents. The alkylsulfanyl group—the pharmacophore of antimycobacterial activity. Česká a Slovenská Farmacie. 2002;51(1):26-36. PMID: 11910738. View Source
- [3] Waisser K, Heinisch L, Šlosárek M, Janota J. New antimycobacterial S-alkylisothiosemicarbazones. Folia Microbiologica. 2005;50(6):479-481. doi:10.1007/BF02931433. View Source
